3-Bromo-6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields of science. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its distinct reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the reaction of appropriate quinoline derivatives with brominating and fluorinating agents. One common method includes the bromination of 6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Bromo-6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to biological targets, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Uniqueness
3-Bromo-6-fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to the simultaneous presence of bromine and fluorine atoms, which impart distinct reactivity and biological activity.
Properties
Molecular Formula |
C10H5BrFNO3 |
---|---|
Molecular Weight |
286.05 g/mol |
IUPAC Name |
3-bromo-6-fluoro-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO3/c11-8-7(10(15)16)5-3-4(12)1-2-6(5)13-9(8)14/h1-3H,(H,13,14)(H,15,16) |
InChI Key |
CLERMFQUJIZSGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(C(=O)N2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.